Home > Products > Screening Compounds P140137 > (R,R,R,R)-Nebivolol
(R,R,R,R)-Nebivolol -

(R,R,R,R)-Nebivolol

Catalog Number: EVT-13581164
CAS Number:
Molecular Formula: C22H25F2NO4
Molecular Weight: 405.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Nebivolol was developed by the pharmaceutical company Janssen Pharmaceutica and received FDA approval on December 17, 2007. It is classified as a small molecule drug and falls under the category of antihypertensive agents. Its mechanism of action involves selective blockade of beta-1 adrenergic receptors, leading to decreased heart rate and myocardial contractility, thus lowering blood pressure .

Synthesis Analysis

Methods and Technical Details

The synthesis of (R,R,R,R)-nebivolol involves several key steps that ensure the correct stereochemistry is achieved. A common synthetic route includes:

  1. Formation of Chiral Intermediates: The synthesis often begins with the preparation of chiral chroman diols from D-glyceraldehyde acetonide and 5-fluoro-2-hydroxyacetophenone via Kabbe condensation. This step yields two diastereomeric intermediates: (S,R) and (R,R) chroman diols .
  2. Selective Sulfonylation: The chiral intermediates are then selectively sulfonylated using p-toluenesulfonyl chloride to form sulfonamides, which are subsequently aminated to yield the desired nebivolol structure .
  3. Final Coupling and Purification: The final product is obtained through coupling reactions followed by purification techniques such as column chromatography or crystallization from appropriate solvents .

Technical Challenges

Despite advancements in synthetic methodologies, challenges remain in achieving high yields and purity due to the complexity of separating diastereomers and managing reaction conditions effectively .

Molecular Structure Analysis

Structure and Data

(R,R,R,R)-Nebivolol has a molecular formula of C22H25F2NO4C_{22}H_{25}F_{2}NO_{4} with an average molecular weight of 405.435 g/mol. The compound features a chiral center that significantly influences its pharmacological activity.

  • Molecular Structure: The structure consists of a chroman ring fused with a benzene ring, containing two fluorine atoms and hydroxyl groups that contribute to its biological activity.
Chemical Reactions Analysis

Types of Reactions

(R,R,R,R)-Nebivolol can undergo various chemical reactions:

  1. Oxidation: It can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
  2. Reduction: Reduction reactions typically involve catalytic hydrogenation with palladium or platinum catalysts.
  3. Substitution Reactions: Nucleophilic or electrophilic substitutions can occur, often involving halogenated intermediates .

Major Products

These reactions yield various intermediates that can be further modified for pharmaceutical applications.

Mechanism of Action

Nebivolol primarily acts as a selective beta-1 adrenergic receptor antagonist. Its mechanism involves:

  1. Binding to Beta-1 Receptors: Nebivolol binds preferentially to beta-1 receptors located in cardiac tissue, leading to decreased heart rate and contractility.
  2. Vasodilation: The drug also enhances nitric oxide availability, resulting in vasodilation, which contributes to its antihypertensive effects .

Pharmacokinetics

  • Absorption: Nebivolol reaches peak plasma concentration within 1.5 to 4 hours after administration.
  • Distribution: Approximately 98% of nebivolol is protein-bound, predominantly to serum albumin .
Physical and Chemical Properties Analysis

Physical Properties

  • Density: 1.309 g/cm³
  • Melting Point: 155-156 °C
  • Boiling Point: Approximately 600.5 °C at 760 mmHg
  • Flash Point: 316.9 °C

Chemical Properties

  • Solubility: Nebivolol is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound is stable under normal conditions but should be stored away from light and moisture for optimal shelf life .
Applications

(R,R,R,R)-Nebivolol has significant scientific applications primarily in cardiovascular medicine:

  1. Hypertension Management: Used extensively for lowering blood pressure in hypertensive patients.
  2. Heart Failure Treatment: Assists in managing symptoms associated with heart failure due to its favorable hemodynamic profile.
  3. Research Applications: Investigated for potential benefits in metabolic syndrome and other cardiovascular diseases due to its unique pharmacological properties .
Mechanisms of Action and Pharmacological Targets of (R,R,R,R)-Nebivolol

(R,R,R,R)-Nebivolol is a distinct enantiomer of the racemic β-blocker nebivolol, possessing unique pharmacological properties that differentiate it from conventional β-adrenergic antagonists. This section details its molecular interactions and physiological effects.

β1-Adrenergic Receptor Antagonism: Selectivity and Molecular Binding Dynamics

(R,R,R,R)-Nebivolol exhibits high cardioselectivity for β1-adrenergic receptors (β1-ARs) over β2-ARs (320-fold greater affinity) [2] [6]. Its binding affinity (Ki = 0.8 nM) surpasses other β-blockers like atenolol or metoprolol [9]. This selectivity arises from stereospecific interactions with transmembrane helices 3, 4, and 5 of β1-ARs, stabilizing an inactive receptor conformation [6]. The (S,S,S,S)-enantiomer primarily mediates β1-blockade, while (R,R,R,R) contributes minimally to this action but drives vasodilatory effects [6] [8].

Table 1: Binding Affinities of Nebivolol Enantiomers

Receptor Subtype(S,S,S,S)-Nebivolol Affinity(R,R,R,R)-Nebivolol Affinity
β1-AdrenergicHigh (Ki = 0.8 nM)Low
β2-AdrenergicModerateNegligible
β3-AdrenergicNegligibleHigh (EC50 = 1 μM)

At doses >10 mg, nebivolol loses selectivity due to saturation of β1-ARs, but (R,R,R,R)-nebivolol maintains its receptor-specific profile [9]. This selectivity minimizes bronchoconstriction risks, enhancing safety in pulmonary diseases [1].

Nitric Oxide-Mediated Vasodilation: Role of β3-Adrenergic Receptor Agonism

The (R,R,R,R)-enantiomer acts as a potent β3-adrenergic receptor (β3-AR) agonist, triggering endothelial nitric oxide (NO) release [7] [10]. In human cardiac and vascular tissues, it binds β3-ARs with an EC50 of ~1 μM, activating Gαi-protein signaling [4] [7]. This agonism stimulates phosphatidylinositol 3-kinase (PI3K) and Akt kinase, leading to endothelial nitric oxide synthase (eNOS) phosphorylation at Ser1177 [5] [10].

Key functional consequences include:

  • Reduced systemic vascular resistance: NO-induced smooth muscle relaxation [8].
  • Increased stroke volume and cardiac output: Counteracts typical β-blocker-induced output reduction [6].
  • Improved endothelial function: Critical in diabetes or hypertension where NO bioavailability is impaired [2] [10].

Table 2: Vasodilatory Mechanisms of (R,R,R,R)-Nebivolol

TargetSignaling PathwayFunctional Outcome
β3-Adrenergic ReceptorGαi → PI3K/Akt → eNOS phosphorylationNO synthesis & vasodilation
Endothelial CellscGMP accumulation → PKG activationCalcium flux inhibition & smooth muscle relaxation

In human studies, brachial artery infusion of racemic nebivolol increased forearm blood flow by 91%, effects blocked by NO synthase inhibitors like L-NMMA [8].

Endothelial Nitric Oxide Synthase Activation: Structural and Functional Insights

(R,R,R,R)-Nebivolol directly enhances eNOS activity via β3-AR-dependent and independent mechanisms. Structurally, it binds to caveolin-1-enriched microdomains in endothelial cells, disrupting caveolin-1/eNOS inhibitory interactions [10]. This facilitates calmodulin binding to eNOS, increasing enzyme activity [8].

Functional impacts include:

  • Increased NO bioavailability: Nebivolol elevates nitrite and nitrosothiol levels by 40–60% in plasma [5].
  • Antioxidant effects: Reduces superoxide-mediated eNOS uncoupling, preserving NO synthesis [2] [10].
  • Vascular remodeling: Decreases arterial stiffness and central aortic pressure more effectively than non-vasodilatory β-blockers [2].

In preeclampsia models, (R,R,R,R)-nebivolol reversed endothelial dysfunction by restoring NO synthesis in umbilical vein cells exposed to pathological plasma [10]. This positions it as a therapeutic candidate for endothelial disorders beyond hypertension.

Table 3: eNOS Activation Timeline by (R,R,R,R)-Nebivolol

Time Post-AdministrationMolecular EventBiochemical Outcome
2–5 minutesβ3-AR binding & PI3K/Akt activationeNOS phosphorylation at Ser1177
5–15 minuteseNOS dimer stabilizationIncreased NO production
15–60 minutescGMP accumulation in smooth muscleSustained vasodilation

Schematic: Signaling Cascade(R,R,R,R)-Nebivolol → β3-AR → Gαi → PI3K → Akt → eNOS phosphorylation → NO → Guanylate cyclase → cGMP → Vasodilation

Properties

Product Name

(R,R,R,R)-Nebivolol

IUPAC Name

(1R)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2R)-2-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol

Molecular Formula

C22H25F2NO4

Molecular Weight

405.4 g/mol

InChI

InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18-,21-,22-/m1/s1

InChI Key

KOHIRBRYDXPAMZ-MCEIDBOGSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@@H](CNC[C@H]([C@H]3CCC4=C(O3)C=CC(=C4)F)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.